Ketoprofen amide, (S)-
Description
Contextualizing (S)-Ketoprofen within Chiral Pharmaceuticals Research
Many pharmaceuticals are chiral molecules, meaning they exist in two non-superimposable mirror-image forms, known as enantiomers. These enantiomers can have markedly different pharmacological and toxicological profiles. Ketoprofen (B1673614), a well-established non-steroidal anti-inflammatory drug (NSAID), is a classic example of a chiral drug that is often sold as a racemic mixture, containing equal amounts of the (S)- and (R)-enantiomers. nih.gov
Research has demonstrated that the therapeutic anti-inflammatory effect of ketoprofen is primarily attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes. nih.govuff.br The (R)-enantiomer is significantly less active. nih.gov In some profens like ibuprofen, the body can convert the less active (R)-enantiomer into the more active (S)-form; however, this metabolic chiral inversion is negligible in humans for ketoprofen. nih.govuff.brresearchgate.net This fact has driven the "chiral switch," a trend in the pharmaceutical industry to develop and market single-enantiomer drugs from previously approved racemates. uff.brresearchgate.net The goal is to provide a more targeted therapeutic effect, potentially with an improved safety profile. uff.brresearchgate.net The investigation of (S)-ketoprofen and its derivatives, therefore, is a direct result of the broader effort in chiral pharmacology to develop more refined and effective medications.
Rationale for Amide Derivatization in Medicinal Chemistry
The conversion of a carboxylic acid functional group into an amide is a common and powerful strategy in medicinal chemistry. jocpr.comthermofisher.com This process, known as amide derivatization, is employed for several strategic reasons. The amide bond itself is notably stable. jocpr.com This derivatization can be used to create prodrugs, which are inactive or less active compounds that are metabolized in the body to release the active parent drug. researchgate.netnih.gov This approach can be used to modify a drug's properties, such as its solubility, stability, and ability to cross biological membranes. nih.gov
Furthermore, introducing an amide functionality allows for the attachment of a wide variety of chemical groups, enabling the synthesis of a library of new compounds with potentially altered biological activities. jocpr.com For instance, the synthesis of novel ketoprofen amides has been explored to investigate their potential as antioxidants, lipoxygenase inhibitors, and cytostatic agents. researchgate.net The amidation of NSAIDs has also been shown in some cases to improve selectivity towards the COX-2 enzyme. nih.gov This chemical modification is a versatile tool for fine-tuning the properties of a drug molecule to enhance its therapeutic potential or to explore new pharmacological applications. nih.govnih.gov
Academic Significance of (S)-Ketoprofen Amide Investigations
The academic interest in (S)-Ketoprofen amide is multifaceted. It serves as a key substrate in studies focused on stereoselective synthesis and resolution. A significant area of research involves the use of enzymes, particularly lipases, for the kinetic resolution of racemic ketoprofen and its derivatives. nih.govnih.govscielo.br In these studies, enzymes selectively catalyze the reaction of one enantiomer, allowing for the separation of the (S) and (R) forms. nih.govmdpi.com For example, lipases can be used to selectively esterify the (R)-enantiomer of ketoprofen, leaving the desired (S)-enantiomer as the unreacted acid. nih.govscielo.br
The synthesis and characterization of various (S)-Ketoprofen amides also contribute to the fundamental understanding of structure-activity relationships. By creating a series of related amide compounds and evaluating their biological activities, researchers can gain insights into how specific structural modifications influence their interaction with biological targets. researchgate.netmdpi.com Spectroscopic characterization using techniques like IR, ¹H NMR, and ¹³C NMR is crucial for confirming the structures of these newly synthesized compounds. researchgate.net Furthermore, (S)-Ketoprofen amide and its parent acid are important models for developing and refining analytical techniques for chiral separation, such as high-performance liquid chromatography (HPLC) using chiral stationary phases. researchgate.netnih.gov
Research Findings on (S)-Ketoprofen Amide
Enzymatic Resolution Studies
Enzymatic kinetic resolution is a widely studied method for obtaining enantiomerically pure (S)-ketoprofen. This often involves the enantioselective esterification of racemic ketoprofen, where an enzyme preferentially converts one enantiomer into an ester, allowing for the separation of the unreacted enantiomer.
| Enzyme Source | Reaction Type | Key Findings | Reference |
| Candida antarctica lipase (B570770) B (Novozym 435) | Esterification | High enantioselectivity (E=15) for (S)-ketoprofen was achieved in n-hexane with ethylene (B1197577) dichloride. | nih.gov |
| Candida rugosa lipase | Esterification | Exhibited high enantioselectivity (E = 185) with a (S)-enantiopreference, achieving 47% conversion and 99% enantiomeric excess. | nih.gov |
| Aspergillus niger lipase | Esterification | Showed potential for enhanced enantioselectivity (E = 15) after optimization of reaction conditions. | scielo.br |
| Burkholderia cepacia lipase | Esterification | Demonstrated enantioselectivity towards the (R)-enantiomer, leading to the production of (R)-ketoprofen ester. | mdpi.com |
Synthesis and Characterization of Amide Derivatives
The synthesis of ketoprofen amides is typically achieved through the aminolysis of an activated ketoprofen derivative. One reported method involves the reaction of ketoprofen with N,N'-carbonyldiimidazole to form an intermediate that then reacts with various amines.
A study described the synthesis of a series of novel ketoprofenamides (3a-h) by reacting ketoprofen benzotriazolide (2) with different amines, including primary and secondary amines, hydroxylamine, and the amino acid β-alanine. researchgate.net The structures of these synthesized compounds were confirmed using spectroscopic methods. researchgate.net
| Compound | Amine Used | Spectroscopic Characterization |
| 3a-h | Various primary and secondary amines, hydroxylamine, β-alanine | IR, ¹H NMR, ¹³C NMR, Elemental Analysis |
Table data based on the general synthesis scheme described in the cited literature. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
162681-69-8 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(2S)-2-(3-benzoylphenyl)propanamide |
InChI |
InChI=1S/C16H15NO2/c1-11(16(17)19)13-8-5-9-14(10-13)15(18)12-6-3-2-4-7-12/h2-11H,1H3,(H2,17,19)/t11-/m0/s1 |
InChI Key |
KLWMCJJRUWWDSW-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Molecular Pharmacology and Biochemical Mechanisms of S Ketoprofen Amide
Enzyme Inhibition Studies of Ketoprofen (B1673614) Amide Derivatives
The anti-inflammatory properties of ketoprofen are largely attributed to its ability to inhibit enzymes involved in the arachidonic acid cascade. The (S)-enantiomer is the pharmacologically active form, demonstrating significantly higher potency than the (R)-enantiomer. nih.govmdpi.com
(S)-Ketoprofen is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. mdpi.comnih.gov These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.govnih.gov The inhibition of COX-2 is responsible for the anti-inflammatory effects, while the inhibition of the constitutive COX-1 isoform is associated with potential side effects. medcentral.comnih.gov
Studies on novel dexketoprofen (B22426) (the (S)-enantiomer of ketoprofen) amide derivatives have shown varied selectivity. For instance, one study revealed that while all synthesized compounds had low inhibitory activity against COX-1, a specific derivative, compound 4 , demonstrated significant COX-2 inhibition. nih.govnih.gov This enhanced affinity for COX-2 was attributed to its capacity to form multiple electrostatic interactions within the enzyme's active site. nih.govnih.gov
| Compound | Target Enzyme | Activity |
| (S)-Ketoprofen | COX-1 | Inhibitor |
| (S)-Ketoprofen | COX-2 | Inhibitor |
| Dexketoprofen Amide Derivative 4 | COX-1 | Low Inhibition |
| Dexketoprofen Amide Derivative 4 | COX-2 | Significant Inhibition |
This table summarizes the cyclooxygenase inhibitory activity of (S)-Ketoprofen and a notable amide derivative.
In addition to its effects on COX enzymes, ketoprofen also modulates the lipoxygenase (LOX) pathway. nih.gov Specifically, it has been shown to inhibit 5-lipoxygenase (5-LOX), the enzyme responsible for the production of leukotrienes, which are also potent inflammatory mediators. nih.govresearchgate.net This dual inhibition of both COX and 5-LOX pathways contributes to the broad anti-inflammatory profile of ketoprofen. researchgate.net
Research into ketoprofen amides has identified potent LOX inhibitors. For example, the dimethoxy derivative 7d was found to be the most potent LOX inhibitor with an IC50 of 10 μM, and a benzhydryl derivative 6f also showed significant potency with an IC50 of 20.5 µM. researchgate.net Aromatic and cycloalkyl amides of ketoprofen generally demonstrated greater lipoxygenase inhibition than derivatives containing a carboxylic group. researchgate.net
| Derivative | IC50 (µM) |
| Dimethoxy derivative 7d | 10 |
| Benzhydryl derivative 6f | 20.5 |
This table displays the 5-Lipoxygenase inhibitory concentrations for specific ketoprofen amide derivatives.
Investigation of Other Biological Target Interactions (e.g., GLI1-Mediated Transcription Inhibition)
Recent studies have expanded the known biological targets of ketoprofen derivatives to include components of key cellular signaling pathways implicated in cancer. Amide conjugates of ketoprofen and indole (B1671886) have been shown to inhibit Gli1-mediated transcription, a critical downstream element of the Hedgehog (Hh) signaling pathway. documentsdelivered.com The GLI1 transcription factor is a downstream effector for multiple tumorigenic signaling pathways. nih.govuconn.edu
Specifically, compounds 33 and 42 from this series inhibited a Gli-luciferase reporter in C3H10T1/2 cells with IC50 values of 2.6 μM and 1.6 μM, respectively. documentsdelivered.com These compounds were also effective in Rh30 cells, which endogenously overexpress Gli1, and demonstrated selectivity for Gli1 over Gli2. documentsdelivered.com
Modulation of Intracellular Signaling Pathways (e.g., Anti-Bradykinin Activity, Lysosomal Membrane Stabilization)
Ketoprofen is recognized as a potent inhibitor of bradykinin (B550075), a key peptide mediator of pain and inflammation. nih.gov Studies on ketoprofen lysine (B10760008) salt (KLS) have demonstrated its ability to counteract bradykinin-induced effects. KLS dose-dependently inhibited bronchoconstriction and the associated production of thromboxane (B8750289) A2 induced by bradykinin, with ID50 values of 31.2 and 34.0 µg/kg i.v., respectively. nih.gov It also inhibited the increase in capillary permeability induced by bradykinin with an ID50 of 23.4 µg/kg i.v. nih.gov
Evaluation of Antioxidant Activity and Mechanisms of Oxidative Stress Modulation
Ketoprofen and its derivatives have been shown to possess antioxidant properties. Amide derivatives of ketoprofen, in particular, have demonstrated notable antioxidant activity. The benzhydryl ketoprofen amide 5f was identified as the most active in a 1,1-diphenyl-picrylhydrazyl (DPPH) test for reducing ability. researchgate.net Furthermore, aromatic amides of ketoprofen exhibited excellent inhibition of lipid peroxidation, ranging from 92.2% to 99.9%. researchgate.net
Studies on novel dexketoprofen amide derivatives have further highlighted their potential to modulate oxidative stress. nih.govnih.gov In an acute inflammation model, certain derivatives demonstrated efficacy comparable to the parent drug in restoring redox balance, indicating their potential as dual-function agents that can modulate both inflammation and oxidative stress. nih.govnih.govresearchgate.net
Assessment of Cytostatic and Antiproliferative Effects in Cell Lines
A growing body of evidence suggests that ketoprofen and its amide derivatives possess anti-tumor potential. nih.govresearchgate.net While ketoprofen itself shows modest antiproliferative activity, its amide derivatives exhibit significantly stronger cytostatic effects. nih.govresearchgate.net This enhanced activity is likely due to greater lipophilicity and improved cellular uptake. nih.govresearchgate.net
Ketoprofen has been shown to have antiproliferative effects on various cancer cell lines, including those of the liver, cervix, pancreas, colon, breast, and lung. researchgate.net For example, it has been shown to decrease the proliferation of MDA-MB-231 breast cancer cells and Caco-2 and HeLa cells. researchgate.netbrieflands.com The most active derivatives, such as 1d (a fenoprofenamide) and 2a (a ketoprofenamide), have been found to induce cell cycle arrest at the G1 phase and promote apoptosis. nih.gov
Mechanisms of Prodrug Activation and Enzymatic Conversion in Pre-clinical Models
The development of (S)-Ketoprofen amide as a prodrug of (S)-Ketoprofen represents a strategic approach to improve the therapeutic profile of the parent non-steroidal anti-inflammatory drug (NSAID). The primary rationale for creating amide derivatives of NSAIDs is to temporarily mask the free carboxylic acid group, which is often implicated in the direct irritation of the gastrointestinal mucosa. nih.govindexcopernicus.com While some amide derivatives of ketoprofen have been synthesized to possess anti-inflammatory or antioxidant activity on their own, others are designed as prodrugs that undergo in vivo conversion to release the active parent compound, (S)-Ketoprofen. nih.govmdpi.com
The proposed mechanism for the activation of NSAID amide prodrugs in pre-clinical models involves enzymatic hydrolysis. It is hypothesized that the amide bond remains stable in the acidic environment of the stomach, allowing the intact prodrug to pass into the small intestine. nih.govindexcopernicus.com This stability prevents the local irritation associated with the acidic nature of the parent drug in the stomach. indexcopernicus.com
Once in the more neutral pH of the intestine, the prodrug is expected to be metabolized by various enzymes. The cleavage of the amide bond to release (S)-Ketoprofen is likely mediated by intestinal peptidases and other amidases. nih.govindexcopernicus.com This enzymatic action restores the free carboxylic acid, which is essential for the cyclooxygenase (COX) inhibitory activity of ketoprofen.
A study on novel dexketoprofen ((S)-Ketoprofen) amide derivatives suggested that these compounds might function as prodrugs that are enzymatically activated by amidases in vivo to release the free drug. mdpi.com However, the specific enzymes and the kinetics of this conversion for (S)-Ketoprofen amide in pre-clinical models are not extensively detailed in the available literature. Research into various NSAID amide prodrugs supports this general pathway, indicating that hydrolysis occurs in environments rich in amidase and peptidase enzymes, such as the intestine and liver. indexcopernicus.comindexcopernicus.com
Structure Activity Relationships Sar and Rational Molecular Design of S Ketoprofen Amide Derivatives
Elucidating Key Pharmacophoric Features Governing Activity
The pharmacological activity of (S)-Ketoprofen and its amide derivatives is largely dictated by a core set of pharmacophoric features. These include the benzophenone (B1666685) scaffold, the propionic acid side chain (or its amide derivative), and the stereochemistry at the chiral center.
Benzophenone Core: The diaryl ketone structure is a crucial element for the anti-inflammatory activity of ketoprofen (B1673614). This rigid scaffold correctly orients the other functional groups for optimal interaction with the active site of cyclooxygenase (COX) enzymes.
Propionic Acid Moiety: The acidic carboxyl group of the parent compound is a key interaction point within the COX active site, forming a salt bridge with a critical arginine residue (Arg120). nih.gov In the case of amide derivatives, this group is replaced, altering the interaction profile. The nature of the amide substituent becomes a critical determinant of activity and selectivity.
Chiral Center: The (S)-configuration at the alpha-carbon of the propionic acid side chain is essential for potent COX inhibition.
Computational modeling and SAR studies have been employed to refine this pharmacophore model for designing more selective COX-2 inhibitors. drugbank.com By analyzing the differences in the active sites of COX-1 and COX-2, specific modifications to the benzophenone core have been suggested to enhance interactions with the larger, more accommodating active site of COX-2. drugbank.comnih.gov
Impact of Amide Linkage and Substituents on Biological Activity and Selectivity
Modification of the carboxylic acid group of (S)-Ketoprofen to an amide linkage profoundly influences its biological profile. This single change can alter the compound's potency, selectivity for COX isoforms, and can even introduce new biological activities such as lipoxygenase (LOX) inhibition. nih.govnih.gov
Improving COX-2 Selectivity: It has been demonstrated that the amidation of non-steroidal anti-inflammatory drugs (NSAIDs) can significantly improve selectivity towards COX-2. nih.gov The rationale behind this is that the bulkier amide group can be designed to fit into a side pocket present in the COX-2 active site, which is absent in the more constricted COX-1 active site. nih.gov For example, a polyhydroxylated amide derivative of dexketoprofen (B22426) (the (S)-enantiomer) was found to act as a selective COX-2 inhibitor. bg.ac.rs
Influence of Amide Substituents: The nature of the substituent attached to the amide nitrogen is a critical factor in determining the activity and selectivity of the derivative.
Aromatic and Cycloalkyl Amides: Studies have shown that various aromatic and cycloalkyl amides of ketoprofen are more potent as LOX inhibitors compared to the parent carboxylic acid. nih.govnih.gov These derivatives also demonstrated excellent efficacy in suppressing lipid peroxidation. nih.gov
Heterocyclic Moieties: The introduction of N-heterocyclic groups can lead to varied biological effects. For instance, a thiomorpholine (B91149) ring derivative of ketoprofen showed potent inhibition of paw edema, surpassing the efficacy of the parent drug. bg.ac.rsnih.gov Similarly, piperidine (B6355638) amide derivatives have been shown to exhibit superior anti-inflammatory effects compared to ketoprofen. nih.gov
Amino Acid Conjugates: Amide derivatives synthesized by coupling (S)-Ketoprofen with amino acids have also been explored. An alanine-derivative of dexketoprofen was identified as a potent anti-inflammatory agent. researchgate.net
The table below summarizes the effects of various amide substituents on the biological activity of (S)-Ketoprofen derivatives based on published research findings.
| Amide Substituent Type | Primary Biological Effect Noted | Reference Compound Example |
| Polyhydroxylated Amide | Selective COX-2 inhibition | Polyhydroxylated dexketoprofen amide |
| Aromatic/Cycloalkyl Amides | Potent Lipoxygenase (LOX) inhibition | Benzhydryl ketoprofen amide |
| Piperidine | Superior in vivo anti-inflammatory effects | Piperidine amide of ketoprofen |
| Thiomorpholine | Potent in vivo anti-inflammatory effects | Thiomorpholine amide of ketoprofen |
| Amino Acid (Alanine) | Potent in vivo anti-inflammatory effects | Dexketoprofen alanine (B10760859) derivative |
Dual Inhibition: Some modifications, such as the conversion of the carboxylic group to a hydroxamic acid, can lead to compounds that inhibit both COX and 5-lipoxygenase, two key enzymes in the inflammatory process. nih.gov This suggests that moving away from the carboxylic acid functionality can open pathways to dual-action anti-inflammatory agents.
Influence of Stereochemistry on Pharmacological Profile
The stereochemistry of ketoprofen is a critical determinant of its pharmacological activity, particularly its interaction with COX enzymes. Ketoprofen possesses a single chiral center, resulting in two enantiomers: (S)-Ketoprofen (also known as dexketoprofen) and (R)-Ketoprofen.
The anti-inflammatory effects of ketoprofen, which are mediated by the inhibition of prostaglandin (B15479496) synthesis, are almost exclusively attributed to the (S)-enantiomer. nih.govnih.govresearchgate.net The (S)-form is a potent inhibitor of both COX-1 and COX-2, whereas the (R)-enantiomer is significantly less active, exhibiting 100 to 1000 times lower inhibitory capacity against these enzymes. bg.ac.rsresearchgate.net
COX Inhibition: In various in vitro models, (S)-Ketoprofen consistently demonstrates potent inhibition of prostanoid biosynthesis with IC50 values in the nanomolar to low micromolar range. nih.gov In contrast, (R)-Ketoprofen only shows COX inhibition at concentrations that are two to three orders of magnitude higher. nih.gov Studies on purified COX-2 enzymes have confirmed that S-enantiomers of chiral NSAIDs, including ketoprofen, are potent inhibitors, while the R-enantiomers are essentially inactive. nih.gov
The profound difference in activity between the two enantiomers underscores the highly stereospecific nature of the interaction between the drug and the COX active site. The precise three-dimensional arrangement of the substituents around the chiral carbon of (S)-Ketoprofen is essential for optimal binding and inhibition of the enzyme. Therefore, the synthesis and evaluation of amide derivatives have logically focused on the pharmacologically active (S)-enantiomer to avoid the administration of the less active and potentially side-effect-contributing (R)-isomer.
The table below highlights the differential activity of Ketoprofen enantiomers on COX enzymes.
| Enantiomer | Primary Activity on COX Enzymes | Potency |
| (S)-Ketoprofen (Dexketoprofen) | Potent inhibitor of COX-1 and COX-2 | High |
| (R)-Ketoprofen | Very weak inhibitor of COX-1 and COX-2 | Low (100-1000x less than (S)-form) |
Rational Design Principles for Modulating Selectivity and Potency
The rational design of (S)-Ketoprofen amide derivatives aims to optimize their pharmacological properties by systematically altering their chemical structure based on a detailed understanding of the target enzymes. The primary goals are to enhance potency and to modulate selectivity, particularly towards the COX-2 isoform, to potentially improve the therapeutic profile.
Exploiting Isoform Differences for COX-2 Selectivity: The key to designing COX-2 selective inhibitors lies in exploiting the structural differences between the COX-1 and COX-2 active sites. nih.gov The active site of COX-2 is approximately 20% larger than that of COX-1, primarily due to the substitution of a bulky isoleucine residue in COX-1 with a smaller valine residue in COX-2. researchgate.net This creates an accessible side pocket in the COX-2 active site.
Rational design principles leverage this structural variance:
Introduction of Bulky Moieties: By replacing the small carboxylic acid group of (S)-Ketoprofen with a larger amide functionality, derivatives can be created that are sterically hindered from entering the narrower COX-1 active site but can be accommodated by the larger COX-2 site.
Targeting the COX-2 Side Pocket: The substituents on the amide group can be specifically designed to project into and interact with the secondary side pocket of the COX-2 enzyme. This strategy is a hallmark of the "coxib" class of drugs and has been applied to the design of ketoprofen derivatives. drugbank.com For instance, tethering pharmacophores known to confer COX-2 selectivity, such as benzenesulfonamide (B165840) groups, to an NSAID core via a linker is a proven strategy. nih.gov
Structure-Based and Ligand-Based Design:
Structure-Based Drug Design (SBDD): This approach utilizes the three-dimensional structures of the target enzymes (COX-1 and COX-2), often obtained from X-ray crystallography. drugbank.com Molecular docking simulations can predict how different (S)-Ketoprofen amide derivatives will bind to the active sites, allowing for the in silico screening of potential compounds and the refinement of their structures to improve binding affinity and selectivity before synthesis. nih.govresearchgate.net
Pharmacophore Modeling: Based on the structures of known potent and selective inhibitors, a pharmacophore model can be developed. drugbank.com This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for optimal interaction with the COX-2 active site. New (S)-Ketoprofen amide derivatives can then be designed to fit this model.
By combining these principles, researchers can move beyond simple trial-and-error synthesis towards a more directed and efficient discovery of novel (S)-Ketoprofen amides with tailored potency and a desired selectivity profile.
Advanced Analytical and Spectroscopic Characterization of S Ketoprofen Amide
Chromatographic Techniques for Enantiomeric Purity Assessment
Chromatographic methods are paramount for separating and quantifying the enantiomers of chiral compounds. For (S)-Ketoprofen amide, assessing its enantiomeric purity—the proportion of the desired (S)-enantiomer to the undesired (R)-enantiomer—is critical.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective separation of ketoprofen (B1673614) and its derivatives. nih.gov The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.
Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have proven highly effective. For instance, amylose tris(3-chloro-5-methylphenylcarbamate) has been used as a chiral selector for separating ketoprofen enantiomers. nih.gov The choice of mobile phase is crucial for achieving optimal separation. A typical mobile phase consists of a non-polar solvent like n-hexane mixed with an alcohol such as ethanol, and a small amount of an acidic modifier like formic or acetic acid to improve peak shape and resolution. nih.gov
Method development often involves screening different amylose- and cellulose-based columns and optimizing the mobile phase composition and temperature to achieve a baseline separation between the (S)- and (R)-enantiomers. nih.govnih.gov Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance, such as 254 nm. nih.gov The ability to achieve high-purity resolution makes chiral HPLC indispensable for quantifying even minor enantiomeric impurities in a sample of (S)-Ketoprofen amide. jfda-online.com
Table 1: Example Chiral HPLC Parameters for Ketoprofen Enantiomer Separation
| Parameter | Condition | Source |
|---|---|---|
| Chiral Stationary Phase | Amylose tris(3-chloro-5-methylphenylcarbamate) | nih.gov |
| Mobile Phase | n-hexane:ethanol:formic acid (98:2:0.1, v/v/v) | nih.gov |
| Flow Rate | 2 mL/min | nih.gov |
| Temperature | 25 °C - 35 °C | nih.gov |
| Detection | UV at 254 nm | nih.gov |
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Diastereomer Analysis
While HPLC with a chiral stationary phase is a direct method for enantiomer separation, Gas Chromatography (GC) on a standard achiral column requires a different approach. For GC to separate enantiomers, they must first be converted into diastereomers. jfda-online.com Diastereomers have distinct physical properties and can be separated on conventional, non-chiral GC columns. jfda-online.com
This is achieved by reacting the chiral analyte, in this case, a racemic or enantiomerically enriched mixture of ketoprofen, with a chiral derivatizing agent to form a new compound, such as an amide. If (S)-Ketoprofen is reacted with a single enantiomer of a chiral amine (e.g., R-1-phenylethylamine), it will form a single diastereomeric amide ((S,R)-amide). If racemic ketoprofen is used, two diastereomers will be formed ((S,R)- and (R,R)-amides), which can then be separated by GC.
Following separation by the GC column, the diastereomers are detected by tandem mass spectrometry (MS/MS). The MS/MS detector provides high selectivity and sensitivity, allowing for accurate quantification and structural confirmation based on the specific fragmentation patterns of the ions. mdpi.com This derivatization strategy is a powerful, albeit indirect, method for assessing the enantiomeric composition of the original ketoprofen sample. jfda-online.com
Capillary Electrophoresis for Enantiomeric Separation
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the enantiomeric separation of profens like ketoprofen. researchgate.net In this technique, a fused silica (B1680970) capillary is filled with a background electrolyte containing a chiral selector. dergipark.org.trnih.gov
Cyclodextrins and their derivatives, such as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TMβCD), are widely used as chiral selectors. dergipark.org.trnih.gov The principle of separation is based on the differential interaction of the (S)- and (R)-enantiomers with the chiral selector, which leads to differences in their electrophoretic mobility and, consequently, different migration times through the capillary. dergipark.org.tr
The method is validated by assessing parameters such as linearity, precision, accuracy, and recovery. dergipark.org.tr A key advantage of CE is its high separation efficiency, low consumption of sample and reagents, and relatively short analysis times. nih.gov
Table 2: Typical Capillary Electrophoresis Parameters for Ketoprofen Enantioseparation
| Parameter | Condition | Source |
|---|---|---|
| Capillary | Fused Silica | dergipark.org.trnih.gov |
| Background Electrolyte | 0.02 M triethanolamine-phosphate buffer (pH 5.0) | dergipark.org.trnih.gov |
| Chiral Selector | 0.05 M Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | dergipark.org.trnih.gov |
| Resolution Factors (Rs) | 1.88 - 3.70 | dergipark.org.tr |
| Chiral Selectivity (α) | 1.16 - 1.34 | dergipark.org.tr |
Micellar Electrokinetic Chromatography
Micellar Electrokinetic Chromatography (MEKC) is a mode of capillary electrophoresis that utilizes surfactants (like sodium dodecyl sulfate, SDS) at concentrations above their critical micelle concentration. nih.gov This technique is particularly useful for separating both charged and neutral molecules. nih.gov
For the analysis of ketoprofen derivatives, MEKC can be employed to separate the target analyte from preservatives or other active ingredients in a formulation. semanticscholar.org The separation mechanism involves the partitioning of analytes between the aqueous buffer and the hydrophobic interior of the micelles. By optimizing the buffer composition (e.g., borate (B1201080) or tricine (B1662993) buffer), pH, surfactant concentration, and adding organic modifiers like methanol (B129727), a robust separation can be achieved. nih.govsemanticscholar.org When a chiral selector (e.g., a cyclodextrin) is added to the micellar system, MEKC can also be used for enantiomeric separations, combining the principles of both techniques to achieve high-resolution analysis. gcms.cz
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are essential for confirming the chemical identity and elucidating the detailed molecular structure of (S)-Ketoprofen amide.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, including (S)-Ketoprofen amide. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.
¹H NMR (Proton NMR): This experiment identifies all the chemically distinct protons in the molecule. The chemical shift (δ) of each proton signal provides information about its electronic environment, while the integration of the signal corresponds to the number of protons it represents. The splitting pattern (multiplicity) reveals the number of neighboring protons, helping to piece together fragments of the structure.
¹³C NMR (Carbon NMR): This experiment identifies all unique carbon atoms in the molecule. Proton-decoupled ¹³C NMR spectra show a single peak for each chemically distinct carbon, providing a carbon count and information about the types of carbons present (e.g., carbonyl, aromatic, aliphatic).
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is crucial for establishing the connectivity across the entire molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). For (S)-Ketoprofen amide, HMBC is invaluable for confirming the link between the ketoprofen moiety and the amide group by showing a correlation from the amide N-H proton to the ketoprofen carbonyl carbon, as well as correlations from the protons on the carbon adjacent to the amide nitrogen to the same carbonyl carbon. This unambiguously confirms that the amide bond has been successfully formed at the correct position.
By assigning all signals in the ¹H and ¹³C spectra with the aid of 2D experiments like COSY, HSQC, and HMBC, the complete chemical structure of (S)-Ketoprofen amide can be unequivocally confirmed.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. In the context of (S)-Ketoprofen amide, IR analysis provides key vibrational data that confirms the successful conversion of the carboxylic acid to an amide.
The IR spectrum of (S)-Ketoprofen amide is characterized by the presence of distinct absorption bands corresponding to the amide and ketone functional groups, as well as the aromatic rings. The conversion of the carboxylic acid in (S)-Ketoprofen to an amide results in the disappearance of the broad O-H stretching band typically observed for carboxylic acids (around 2500-3300 cm⁻¹) and the appearance of characteristic N-H stretching vibrations for the amide group.
For a primary (S)-Ketoprofen amide (-CONH₂), two N-H stretching bands are expected in the region of 3180-3500 cm⁻¹. A secondary (S)-Ketoprofen amide (-CONHR) will typically show a single N-H stretching band in the 3300-3500 cm⁻¹ region.
Key vibrational frequencies for (S)-Ketoprofen amide derivatives have been reported. For instance, a novel (S)-Ketoprofen (dexketoprofen) L-glycine amide derivative exhibited characteristic IR absorption bands. nih.gov The presence of the amide I band (C=O stretching) is a strong indicator of the amide group and is typically observed around 1640-1680 cm⁻¹. This is distinct from the carboxylic acid C=O stretch of the parent ketoprofen, which appears around 1695-1710 cm⁻¹. ekb.egnih.gov The amide II band, resulting from N-H bending and C-N stretching, is another key feature, typically appearing in the 1550-1640 cm⁻¹ region.
Table 1: Characteristic Infrared Absorption Bands for (S)-Ketoprofen Amide Derivatives nih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amide N-H | Stretching | 3314 - 3390 |
| Aromatic C-H | Stretching | ~3000 - 3100 |
| Ketone C=O | Stretching | ~1655 |
| Amide C=O (Amide I) | Stretching | 1644 - 1645 |
| Aromatic C=C | Stretching | 1574 - 1596 |
| Amide N-H (Amide II) | Bending | ~1540 - 1576 |
| C-N | Stretching | ~1445 |
Note: The exact positions of the peaks can vary depending on the specific amide derivative and the sample preparation method.
Mass Spectrometry (MS, LC-MS, LC-MS/MS, High-Resolution Accurate Mass MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of (S)-Ketoprofen amide. Various MS techniques are employed to gain comprehensive structural information and for sensitive quantification.
High-Resolution Accurate Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition with high confidence. For a dexketoprofen (B22426) L-glycine amide derivative, the observed m/z for the sodium adduct [M+Na]⁺ was 334.10399, which closely matched the calculated value of 334.10498. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are crucial for the analysis of (S)-Ketoprofen amide in complex mixtures. In LC-MS/MS, the precursor ion (the protonated or deprotonated molecule) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for quantification. For (S)-ketoprofen, a common MRM transition in negative ion mode is m/z 253.1 → 208.9. mdpi.com
The fragmentation pattern of (S)-Ketoprofen amide is predictable. The primary fragmentation pathways often involve the cleavage of the amide bond and the loss of small molecules. The benzoylphenyl moiety is a stable fragment and is often observed in the mass spectrum. For aromatic amides, a common fragmentation involves the formation of a resonance-stabilized benzoyl cation, which can further lose a carbonyl group to yield a phenyl cation. youtube.com
Table 2: High-Resolution Mass Spectrometry Data for a Dexketoprofen L-Alanine Amide Derivative nih.gov
| Adduct | Calculated m/z | Observed m/z |
| [M+Na]⁺ | 348.12060 | 348.11920 |
Table 3: Key Mass Fragments for Dexketoprofen Amide Derivatives nih.gov
| Derivative | [M+H]⁺ (m/z) | Major Fragments (m/z) |
| L-Glycine Amide | 310.0 | 266.06, 223.04, 209.02 |
| L-Alanine Amide | 324.1 | 306.15, 280.07, 237.16, 209.17 |
| L-Phenylalanine Amide | 400.0 | 313.05, 208.84 |
The decarboxylated ketoprofen molecule at an m/z of 209.0972 is a frequently suggested first step in the degradation and fragmentation of ketoprofen. nih.gov
Derivatization Strategies for Enhanced Analytical Resolution (e.g., Diastereomer Formation)
The enantiomers of ketoprofen, including (S)-Ketoprofen and its amide derivatives, have identical physical and chemical properties in an achiral environment, making their separation challenging. A common strategy to overcome this is through derivatization to form diastereomers.
This indirect chiral separation method involves reacting the enantiomeric mixture with a chiral derivatizing agent to produce diastereomers. These diastereomers have different physical properties and can be separated using standard achiral chromatography, most commonly high-performance liquid chromatography (HPLC).
For (S)-Ketoprofen amide, if the amine part of the amide is chiral, the resulting molecule is already a diastereomer if the parent ketoprofen was racemic. However, if starting with enantiomerically pure (S)-Ketoprofen, derivatization is more relevant for the parent carboxylic acid. The carboxylic acid group of (S)-Ketoprofen can be reacted with a chiral amine or alcohol to form a diastereomeric amide or ester, respectively.
The choice of the chiral derivatizing agent is critical and should result in diastereomers with significant differences in their chromatographic retention times, allowing for good resolution. While direct chiral separation on chiral stationary phases is often preferred to avoid the derivatization step, the formation of diastereomers remains a valuable technique, particularly when a suitable chiral column is not available or for confirmation of enantiomeric purity. researchgate.net
Quantitative Determination Methods in Pre-clinical Biological Matrices
The quantitative determination of (S)-Ketoprofen amide and its parent compound in pre-clinical biological matrices such as plasma, serum, and tissue homogenates is essential for pharmacokinetic and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed. hakon-art.com
Validated LC-MS/MS methods have been developed for the enantioselective determination of ketoprofen in plasma from various animal species, including dogs and pigs. mdpi.com These methods typically involve a sample preparation step to extract the analyte from the biological matrix and remove interfering substances. Common extraction techniques include:
Protein Precipitation (PP): A simple and rapid method where an organic solvent like methanol or acetonitrile (B52724) is added to the plasma sample to precipitate proteins.
Liquid-Liquid Extraction (LLE): The analyte is partitioned between the aqueous biological matrix and an immiscible organic solvent.
Solid-Phase Extraction (SPE): The analyte is selectively adsorbed onto a solid support and then eluted with a suitable solvent. This method provides cleaner extracts compared to PP and LLE.
Following extraction, the samples are analyzed by LC-MS/MS. A chiral stationary phase is typically used to separate the (S)- and (R)-enantiomers. The use of a stable isotope-labeled internal standard, such as [(¹³C₁, ²H₃)]-(R and S)-ketoprofen, is highly recommended to ensure accuracy and precision by compensating for matrix effects and variations in extraction recovery and instrument response. researchgate.net
Table 4: Example of a Validated LC-MS/MS Method for the Determination of (S)-Ketoprofen in Pre-clinical Plasma mdpi.comresearchgate.net
| Parameter | Description |
| Biological Matrix | Dog Plasma |
| Sample Preparation | Liquid-Liquid Extraction with ethyl acetate:methyl tertiary-butyl ether |
| Chromatography | Chiral HPLC (e.g., CHIRALCEL® OJ-3R column) |
| Mobile Phase | Isocratic mixture of acidified water and methanol |
| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode |
| MRM Transition | m/z 253.1 → 208.9 (for (S)-Ketoprofen) |
| Internal Standard | (S)-(+)-ibuprofen-d3 or stable isotope-labeled ketoprofen |
| Linearity Range | Typically in the low ng/mL to µg/mL range |
| Lower Limit of Quantification (LLOQ) | As low as 0.05 ng/mL in human plasma researchgate.net |
The validation of these bioanalytical methods is performed according to regulatory guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.
Computational Chemistry and in Silico Modeling of S Ketoprofen Amide
Molecular Docking Studies with Biological Targets (e.g., COX Enzymes, GLI1)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its target protein at the atomic level.
Cyclooxygenase (COX) Enzymes:
(S)-Ketoprofen, the active enantiomer of ketoprofen (B1673614), is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.gov Amidation of its carboxyl group is a common strategy to enhance its selectivity for COX-2, potentially reducing gastrointestinal side effects associated with COX-1 inhibition. nih.gov
Molecular docking studies have been performed to evaluate the binding affinities of various (S)-Ketoprofen amide derivatives toward COX-1 and COX-2. nih.gov In one study, five novel dexketoprofen (B22426) (S-ketoprofen) amide derivatives were synthesized and docked into the active sites of COX-1 (PDB ID: 3N8Z) and COX-2 (PDB ID: 3PGH). nih.govbg.ac.rs The results revealed that while all synthesized compounds showed low inhibitory activity toward COX-1, one derivative exhibited significant COX-2 inhibition. nih.gov This enhanced affinity for COX-2 was attributed to its ability to form multiple electrostatic interactions within the enzyme's active site. nih.gov
Another in silico study investigated the anti-cancer potential of ten different ketoprofen amides against the COX-2 protein (PDB ID: 3Q7D). researchgate.net The docking results showed a range of binding affinities, with the lowest binding energy value being -9.9 kcal/mol and the highest being -7.7 kcal/mol. researchgate.net For example, 2-(3-benzoylphenyl)-N-benzylpropanamide interacted with the COX-2 active site with a binding affinity of -9.624 kcal/mol, forming hydrogen bonds with residues Arg-120 and Gln-374. researchgate.net These studies demonstrate how molecular docking can effectively screen and identify ketoprofen amides with potential as selective COX-2 inhibitors. nih.govresearchgate.net
Table 1: Molecular Docking Results of Selected Ketoprofen Amides with COX-2
| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues |
|---|---|---|---|
| Compound 1 (unspecified amide) | COX-2 (3Q7D) | -9.9 | Not specified |
| 2-(3-benzoylphenyl)-N-benzylpropanamide | COX-2 (3Q7D) | -9.624 | Arg-120, Gln-374, Leu-145 |
| 2-(3-benzoylphenyl)-N-cyclohexylpropanamide | COX-2 (3Q7D) | -8.293 | Tyr-115, Val-89, Pro-84, Leu-93, Ile-92 |
Glioma-Associated Oncogene Homolog 1 (GLI1):
Beyond its anti-inflammatory targets, (S)-Ketoprofen amide derivatives have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in many cancers. nih.govnih.gov Specifically, amide conjugates of ketoprofen and indole (B1671886) have been designed to inhibit GLI1-mediated transcription, a critical downstream component of the Hh pathway. nih.govnih.gov
New derivatives were created to improve druggable properties such as membrane permeability and metabolic stability. nih.gov Among these, two compounds, N-(2-(3-benzoylphenyl)propyl)-1H-indole-4-carboxamide and another indole conjugate, showed potent inhibitory activity in a Gli-luciferase reporter assay with IC₅₀ values of 2.6 µM and 1.6 µM, respectively. nih.govnih.gov These compounds were also found to be selective for GLI1 over the related GLI2 protein. nih.govnih.gov While specific docking poses were not detailed, the design was based on previous small-molecule inhibitors of GLI1, suggesting a targeted approach to disrupt its transcriptional activity. nih.gov
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a deeper understanding of the stability and dynamics of ligand-protein complexes over time. These simulations can validate docking results and reveal the conformational changes that occur upon ligand binding.
A study involving new hybrid molecules of ketoprofen with N-containing heterocycles performed MD simulations to evaluate the stability of the ligand-albumin complexes. mdpi.com The simulations were run for 100 nanoseconds. mdpi.com The stability of the protein-ligand systems was assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand's heavy atoms, the radius of gyration (RG) of the protein, and the hydrogen bonds formed between the ligand and the protein. mdpi.com For instance, the simulation of the (S)-enantiomer of a tetrahydroisoquinoline derivative of ketoprofen bound to albumin showed specific interactions, such as the amidic oxygen interacting with the amide bridge between Val455-Val456. mdpi.com Such simulations are crucial for confirming the stability of the interactions predicted by initial docking studies. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.
QSAR studies have been applied to derivatives of ketoprofen to predict their pharmacological activities. ijpsonline.comnih.gov In one study, new Mannich base amides of ketoprofen were synthesized and evaluated for their analgesic and anti-inflammatory activities. ijpsonline.com A QSAR analysis was then performed on these compounds to correlate their structural features with their observed biological effects. ijpsonline.com This type of analysis helps in understanding which chemical properties are crucial for activity and in designing more potent compounds. ijpsonline.comnih.gov Predictive models based on machine learning, such as artificial neural networks (ANN), have also been developed to evaluate the physicochemical properties of profens based on molecular descriptors, showcasing the potential for more advanced predictive analytics in designing new (S)-Ketoprofen amide derivatives. nih.gov
Virtual Screening for Novel Ligand Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.
This approach has been utilized to identify novel analogues of ketoprofen with potential anti-inflammatory activity. researchgate.netnih.gov In one such study, an in silico protocol was used to screen 72 new potential anti-inflammatory compounds targeting the COX-2 enzyme (PDB ID: 5F1A). nih.goviasp-pain.org The process involved molecular docking, followed by filtering based on pharmacokinetic parameters (ADMET) and drug-likeness rules. nih.goviasp-pain.org This virtual screening effort successfully identified six compounds that exhibited a binding mode, binding energy, and stability in the active site of COX-2 comparable to the reference drug ketoprofen. nih.goviasp-pain.org This highlights the efficiency of virtual screening in narrowing down large chemical spaces to a manageable number of promising candidates for further experimental validation. researchgate.net
In Silico Prediction of Pre-clinical Pharmacokinetic Properties (ADMET)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to assess the drug-likeness of a compound. These predictions help to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.
Several studies on (S)-Ketoprofen amide derivatives have included in silico ADMET profiling. researchgate.netnih.govresearchgate.netmdpi.com Web-based tools like SwissADME are commonly used to calculate various physicochemical properties and predict ADMET parameters based on Lipinski's rule of five. researchgate.net This rule helps to predict if a compound has properties that would make it a likely orally active drug in humans. researchgate.net
For a series of ketoprofen amides evaluated for anti-cancer potential, ADMET profiles were characterized to compare the target ligands. researchgate.net The analysis suggested that the ketoprofen derivatives adhered to all regulations, indicating they were not toxic or carcinogenic according to the computational models. researchgate.net Another study on 72 novel ketoprofen analogues found that six lead compounds presented a good ADMET profile, although their hydrophobic character suggested difficult solubility in aqueous media but good lipid solubility. nih.goviasp-pain.org These in silico predictions are invaluable for prioritizing compounds for synthesis and further in vitro and in vivo testing. nih.govmdpi.com
Table 2: Predicted ADMET Properties for a Ketoprofen Amide Derivative
| Property | Predicted Value/Classification | Tool/Method |
|---|---|---|
| Lipinski's Rule of Five | Compliant | SwissADME |
| Gastrointestinal Absorption | High | SwissADME |
| Blood-Brain Barrier Permeant | No | SwissADME |
| CYP2D6 Inhibitor | Yes | SwissADME |
| Carcinogenicity | Non-carcinogen | ProTox-II |
Q & A
Basic: How can researchers optimize the synthesis of (S)-ketoprofen amide derivatives to improve yield and purity?
Methodological Answer:
Synthetic optimization involves selecting activation reagents and reaction conditions to enhance efficiency. For example, the benzotriazole method activates carboxylic and hydroxy groups, enabling selective reduction of ketoprofen to hydroxy derivatives, followed by coupling with amines or carbamates . Central composite designs (e.g., 2-factor, 3-level) can statistically optimize variables like reactant concentrations and solvent systems, as demonstrated in co-crystal formulations . Monitoring reaction progress via FT-IR (e.g., amide bond confirmation at 1642–1653 cm⁻¹) ensures structural fidelity .
Basic: What analytical techniques are most effective for confirming amide bond formation in (S)-ketoprofen derivatives?
Methodological Answer:
FT-IR spectroscopy is critical for detecting amide bonds (C=O stretching at 1690–1710 cm⁻¹ and N-H vibrations at 3400 cm⁻¹) . Raman spectroscopy may lack sensitivity for amide bond detection but complements FT-IR for structural validation . HPLC with chiral columns (e.g., SUPELCOSIL™ LC-Si) can resolve enantiomers, while UV spectrophotometry validates purity and concentration via Lambert-Beer’s Law .
Advanced: What experimental design strategies are recommended for studying the solubility and dissolution kinetics of (S)-ketoprofen amide formulations?
Methodological Answer:
Central composite designs (CCD) allow multivariate optimization of solubility and drug release. For example, ketoprofen-fumaric acid co-crystals were optimized by varying drug and co-former concentrations (X1, X2) and analyzing responses (% drug release, solubility) using Design Expert software . Dissolution data should be analyzed via ANOVA and post-hoc tests (e.g., Tukey HSD) to compare formulations across pH conditions (e.g., 0.1 N HCl vs. phosphate buffer) .
Advanced: How can enantiomeric purity of (S)-ketoprofen amide be ensured during asymmetric synthesis?
Methodological Answer:
Catalytic asymmetric hydrogenation with chiral rhodium catalysts achieves moderate enantiomeric excess (up to 69% ee), while Sharpless epoxidation followed by stereoselective hydrogenolysis yields (S)-ketoprofen in 98% ee . Indirect HPLC methods using diastereomeric amide derivatives (e.g., (R)-methylbenzylamine) enable enantiopurity validation, though recrystallization may be necessary to resolve residual racemization .
Advanced: What in vitro and in vivo models are appropriate for evaluating the anti-inflammatory and cytostatic activities of (S)-ketoprofen amide derivatives?
Methodological Answer:
In vitro:
- Lipid peroxidation inhibition (e.g., 0.1 mM compound in liver microsomes) and lipoxygenase assays (soybean LOX inhibition) assess antioxidant activity .
- Cytostatic activity is evaluated via IC50 values in cancer cell lines (e.g., 10–25 μM for derivatives with aromatic substituents) .
In vivo:
- Pericapsular fibrotic overgrowth (PFO) models in mice (e.g., intraperitoneal or kidney capsule transplantation of alginate microspheres) quantify anti-inflammatory effects via collagen deposition analysis .
- Ulcerogenicity is assessed using gastric mucosa irritation indices compared to parent ketoprofen .
Advanced: How should researchers address contradictory data between antioxidant assays (e.g., DPPH vs. lipid peroxidation) when evaluating (S)-ketoprofen amide derivatives?
Methodological Answer:
Contradictions arise from assay mechanisms: DPPH measures radical scavenging, while lipid peroxidation evaluates membrane protection. For example, (S)-ketoprofen amides may show weak DPPH activity (e.g., <10% inhibition) but excel in lipid peroxidation (>95% inhibition) due to hydrophobic interactions with lipid bilayers . Researchers should cross-validate using multiple assays (e.g., FRAP, ORAC) and correlate results with structural features (e.g., lipophilic substituents enhance membrane targeting) .
Basic: What statistical methods are recommended for analyzing dissolution data discrepancies in (S)-ketoprofen amide formulations?
Methodological Answer:
Parametric ANOVA (p ≤ 0.05) with post-hoc Tukey HSD tests identifies significant differences between formulations. For example, SPSS or R can model dissolution profiles across pH conditions, while kinetic models (e.g., zero-order, Higuchi) assess release mechanisms .
Advanced: How do structural modifications (e.g., amide vs. ester linkages) influence the sustained release of (S)-ketoprofen amide from polymeric carriers?
Methodological Answer:
Ester linkages (e.g., in alginate microspheres) enable hydrolytic cleavage for sustained release (14-day kinetics), while amide bonds require enzymatic degradation for minimal release . In vitro assays with esterase-containing media simulate cell-driven release, validated via HPLC quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
